(4-Cyano-6-iodopyridin-2-YL)acetic acid
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Overview
Description
(4-Cyano-6-iodopyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-6-iodopyridin-2-YL)acetic acid typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-6-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation and Reduction: Hydrogenation catalysts for reduction; oxidizing agents like potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Amino or carboxylic acid derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
(4-Cyano-6-iodopyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyano-6-iodopyridin-2-YL)acetic acid is largely dependent on its application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
(4-Cyano-2-pyridyl)acetic acid: Lacks the iodine atom, which may affect its reactivity and applications.
(6-Iodo-2-pyridyl)acetic acid: Lacks the cyano group, which may influence its biological activity and chemical properties.
Uniqueness: (4-Cyano-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both the cyano and iodine groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-(4-cyano-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
NSONWBNKDZWLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)C#N |
Origin of Product |
United States |
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